{4-Fluoro-2-[(methylsulfanyl)methyl]phenyl}methanamine
Description
{4-Fluoro-2-[(methylsulfanyl)methyl]phenyl}methanamine is a substituted benzylamine derivative featuring a fluorine atom at the para position (C4) of the benzene ring and a methylsulfanylmethyl group (-CH₂-S-CH₃) at the ortho position (C2). The methanamine (-CH₂NH₂) moiety is directly attached to the benzene core.
Properties
IUPAC Name |
[4-fluoro-2-(methylsulfanylmethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNS/c1-12-6-8-4-9(10)3-2-7(8)5-11/h2-4H,5-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTKSEDSGKJDSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=C(C=CC(=C1)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {4-Fluoro-2-[(methylsulfanyl)methyl]phenyl}methanamine typically involves the reaction of 4-fluorobenzaldehyde with methylthiomethylamine under specific conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
{4-Fluoro-2-[(methylsulfanyl)methyl]phenyl}methanamine undergoes various types of chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of {4-Fluoro-2-[(methylsulfanyl)methyl]phenyl}methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, physicochemical properties, and biological activities of {4-Fluoro-2-[(methylsulfanyl)methyl]phenyl}methanamine with structurally related compounds:
Electronic and Physicochemical Properties
- The methylsulfanylmethyl group (-CH₂-S-CH₃) at C2 donates electrons via resonance, increasing electron density on the aromatic ring. This contrasts with the trifluoromethyl (-CF₃) group in 4-Fluoro-2-(trifluoromethyl)benzylamine, which strongly withdraws electrons, reducing ring reactivity .
- Trifluoromethyl analogs (clogP ~4.1) are more hydrophobic, which may limit bioavailability .
Key Research Findings
Substituent Position Matters :
- Fluorine at C4 (vs. C3 in other analogs) optimizes electronic effects for target binding. For example, 4-Fluoro-2-(trifluoromethyl)benzylamine shows enhanced stability in pharmacokinetic studies compared to meta-fluorinated analogs .
Linker and Functional Group Impact :
- Urea or amide linkers in methanamine derivatives improve hydrogen bonding with enzymes like SIRT2, as seen in (5-phenylfuran-2-yl)methanamine derivatives . The methylsulfanylmethyl group in the target compound may offer similar advantages through hydrophobic interactions.
Trade-offs in Physicochemical Properties :
- While methylsulfanyl groups enhance lipophilicity, they may reduce solubility. By contrast, polar substituents like carboxyl groups improve solubility but require optimization for cell permeability .
Biological Activity
{4-Fluoro-2-[(methylsulfanyl)methyl]phenyl}methanamine, a compound with promising biological properties, has been the subject of various studies focusing on its potential applications in antimicrobial and anticancer therapies. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a fluorinated phenyl group and a methylsulfanyl substituent, which contribute to its unique biological properties. The molecular formula is , and it has a molecular weight of approximately 201.27 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of various enzymes and receptors, which can lead to significant biological effects. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, thereby affecting cell proliferation and survival.
- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing signaling pathways related to cancer progression and microbial resistance.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study evaluated the compound's effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The results indicated that it exhibited significant antibacterial activity, with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 20 µg/mL. Additionally, the compound demonstrated biofilm inhibition capabilities, which are crucial for preventing chronic infections associated with biofilm-forming pathogens .
| Bacterial Strain | MIC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 10 | 84 |
| Methicillin-resistant S. aureus (MRSA) | 15 | 90 |
Anticancer Activity
The anticancer potential of this compound has also been investigated extensively.
Research Findings
In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | <10 |
| MCF-7 | <15 |
| SKOV-3 | <12 |
These findings suggest that this compound could serve as a potential lead compound in the development of new anticancer agents .
Antioxidant Properties
In addition to its antimicrobial and anticancer activities, the compound has shown promising antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various diseases, including cancer.
Evaluation of Antioxidant Activity
The antioxidant capacity was assessed using DPPH radical scavenging assays, revealing that this compound effectively scavenged free radicals at concentrations correlating with its antimicrobial and anticancer activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
